molecular formula C10H8Cl2O B13692858 1-(3,4-Dichlorophenyl)-2-methyl-2-propenone

1-(3,4-Dichlorophenyl)-2-methyl-2-propenone

Cat. No.: B13692858
M. Wt: 215.07 g/mol
InChI Key: OPEOIHMDZGHHAQ-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-2-methyl-2-propenone is an organic compound characterized by the presence of a dichlorophenyl group attached to a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-2-methyl-2-propenone typically involves the reaction of 3,4-dichlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired propenone compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-2-methyl-2-propenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3,4-Dichlorophenyl)-2-methyl-2-propenone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-2-methyl-2-propenone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Uniqueness: 1-(3,4-Dichlorophenyl)-2-methyl-2-propenone is unique due to its specific propenone structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C10H8Cl2O

Molecular Weight

215.07 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-2-methylprop-2-en-1-one

InChI

InChI=1S/C10H8Cl2O/c1-6(2)10(13)7-3-4-8(11)9(12)5-7/h3-5H,1H2,2H3

InChI Key

OPEOIHMDZGHHAQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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